(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
The compound you’ve mentioned is a mouthful, but let’s break it down. Its systematic name is 4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate . Quite a tongue-twister, right? Let’s explore its significance.
This compound belongs to the class of chromenes, specifically benzo[c]chromenes. It contains a fused benzene and chromene ring system. The presence of the carbonyl group (oxo) and the ester functionality makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through organic reactions. One common approach involves cyclization of suitable precursors to form the chromene ring system. Various protecting groups are used to control regioselectivity during the synthesis.
Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for chemo- and stereoselective synthesis.
Chemoenzymatic Synthesis: Combining chemical and enzymatic steps to achieve the desired compound.
Industrial Production:: Unfortunately, detailed industrial production methods for this specific compound are not widely available due to its rarity and uniqueness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group (oxo) can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions on the aromatic ring.
Ester Hydrolysis: Cleavage of the ester bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Ester Hydrolysis: Acidic or basic conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its effects on cellular processes.
Chemical Biology: Probing enzyme mechanisms or protein interactions.
Materials Science: Incorporating it into polymers or materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds::
(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yloxy)-acetic acid: A related compound with a different substitution pattern .
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yloxy)-acetic acid: Another analog .
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methoxybenzoate: A structurally similar compound .
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C25H25NO6/c1-15-21(13-12-19-18-10-6-7-11-20(18)24(28)32-22(15)19)31-23(27)16(2)26-25(29)30-14-17-8-4-3-5-9-17/h3-5,8-9,12-13,16H,6-7,10-11,14H2,1-2H3,(H,26,29)/t16-/m0/s1 |
InChI Key |
JRKZPZZTNUEWIV-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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